molecular formula C11H7Cl3N2OS B14309900 4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one CAS No. 113641-51-3

4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one

Cat. No.: B14309900
CAS No.: 113641-51-3
M. Wt: 321.6 g/mol
InChI Key: CIMUKPWUGKDEDY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridazinone ring, a chlorophenyl group, and a sulfanyl methyl group. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one typically involves the reaction of 4,5-dichloropyridazin-3(2H)-one with 4-chlorobenzenethiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF or dichloromethane, bases like sodium hydride or potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

113641-51-3

Molecular Formula

C11H7Cl3N2OS

Molecular Weight

321.6 g/mol

IUPAC Name

4,5-dichloro-2-[(4-chlorophenyl)sulfanylmethyl]pyridazin-3-one

InChI

InChI=1S/C11H7Cl3N2OS/c12-7-1-3-8(4-2-7)18-6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2

InChI Key

CIMUKPWUGKDEDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCN2C(=O)C(=C(C=N2)Cl)Cl)Cl

Origin of Product

United States

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